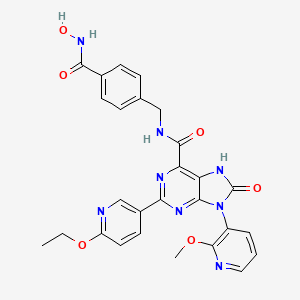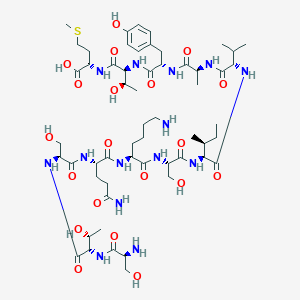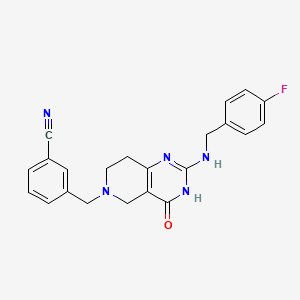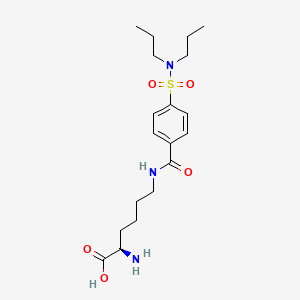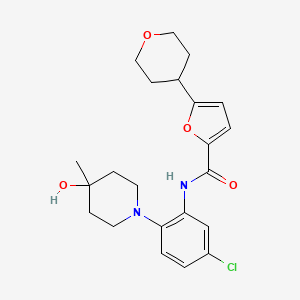
Srpk1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Srpk1-IN-1 is a compound that acts as an inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) SRPK1 is an enzyme that plays a crucial role in the regulation of splicing factors, which are proteins involved in the process of splicing pre-messenger RNA
Vorbereitungsmethoden
The synthesis of Srpk1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Srpk1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Srpk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of SRPK1 in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of SRPK1, particularly its role in the regulation of splicing factors and its impact on cellular processes such as cell cycle progression and apoptosis.
Medicine: This compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of SRPK1, which is often upregulated in various cancers. It is also being explored for its potential to enhance the efficacy of existing chemotherapeutic agents.
Industry: this compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
Wirkmechanismus
Srpk1-IN-1 exerts its effects by inhibiting the activity of SRPK1. The compound binds to the active site of the enzyme, preventing it from phosphorylating its target splicing factors. This inhibition disrupts the normal function of SRPK1, leading to alterations in splicing factor activity and subsequent changes in gene expression. The molecular targets and pathways involved include the PI3K/AKT, NF-КB, and TGF-Beta pathways, which are implicated in various oncogenic processes.
Vergleich Mit ähnlichen Verbindungen
Srpk1-IN-1 is unique among SRPK1 inhibitors due to its specific binding affinity and selectivity for SRPK1. Similar compounds include:
SRPIN340: Another SRPK1 inhibitor that has been studied for its potential therapeutic applications in cancer and viral infections.
SPHINX31: A selective inhibitor of SRPK1 that has shown promise in preclinical studies for its ability to modulate splicing and inhibit tumor growth.
This compound stands out due to its high specificity for SRPK1 and its potential to be used in combination with other therapeutic agents to enhance their efficacy.
Eigenschaften
Molekularformel |
C22H27ClN2O4 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
N-[5-chloro-2-(4-hydroxy-4-methylpiperidin-1-yl)phenyl]-5-(oxan-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26) |
InChI-Schlüssel |
GDZPMVLLKFDSGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


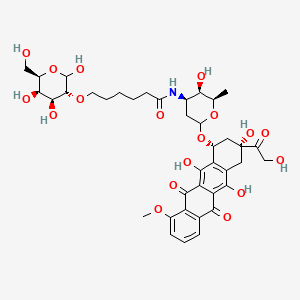
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
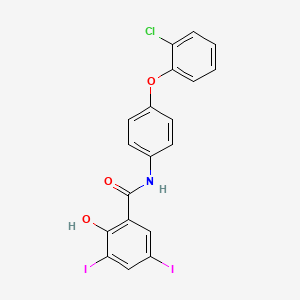
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
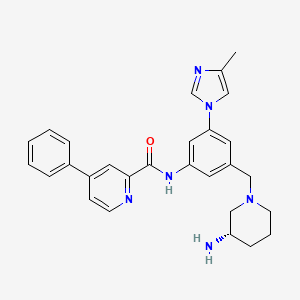
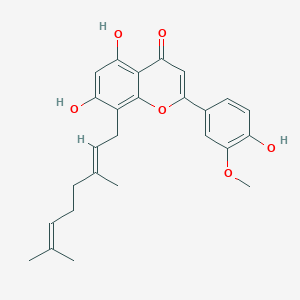
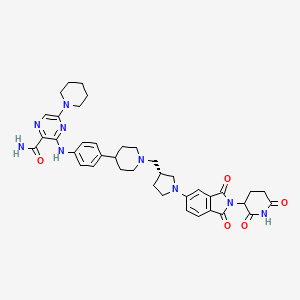
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
